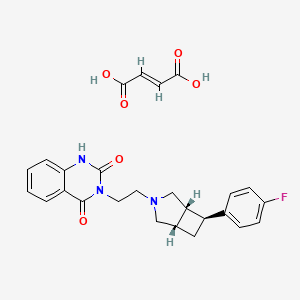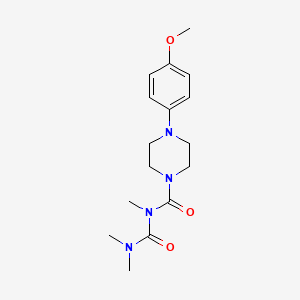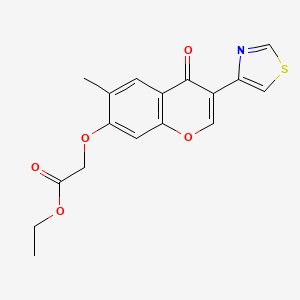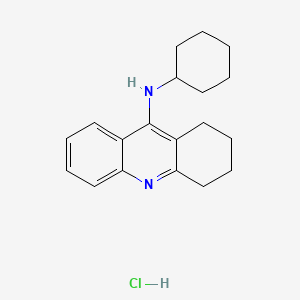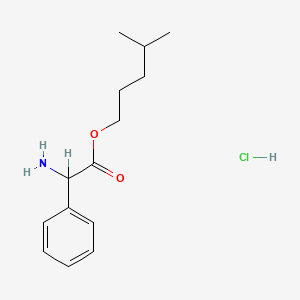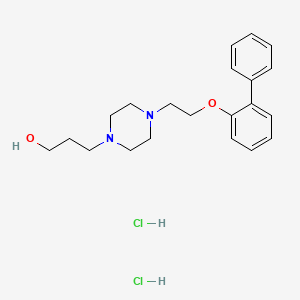
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to a piperazine ring through an ethyl chain, with a propanol group attached to the piperazine. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the reaction of biphenyl with an appropriate halogenated ethyl compound under basic conditions to form the biphenylyloxy intermediate.
Piperazine Addition: The biphenylyloxy intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the desired piperazinyl compound.
Propanol Group Introduction: The final step involves the addition of a propanol group to the piperazinyl compound, often through a nucleophilic substitution reaction.
Dihydrochloride Formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the biphenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified biphenyl or piperazine derivatives.
Scientific Research Applications
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity.
Signal Transduction Pathways: It influences various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Biphenylyloxy)ethyl acrylate
- 2-(2-Biphenylyloxy)ethyl bromide
- 2-(2-Biphenylyloxy)ethyl chloride
Uniqueness
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride stands out due to its unique combination of a biphenyl group, piperazine ring, and propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
125849-26-5 |
|---|---|
Molecular Formula |
C21H30Cl2N2O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-17-6-11-22-12-14-23(15-13-22)16-18-25-21-10-5-4-9-20(21)19-7-2-1-3-8-19;;/h1-5,7-10,24H,6,11-18H2;2*1H |
InChI Key |
RRXOCNXJCFPVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
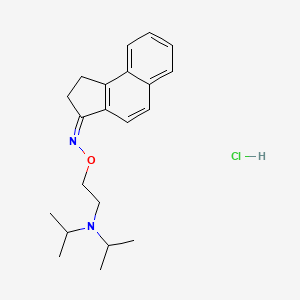
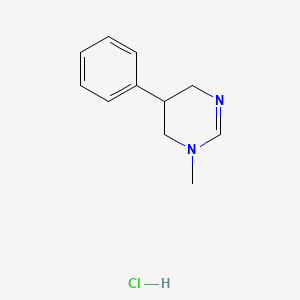
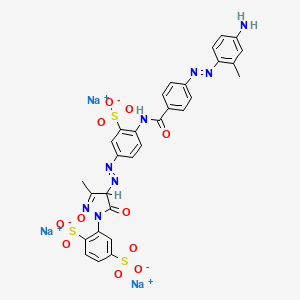
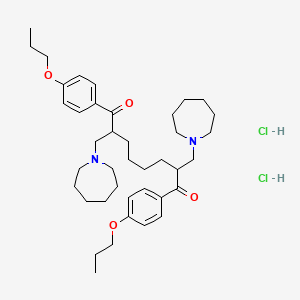
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
